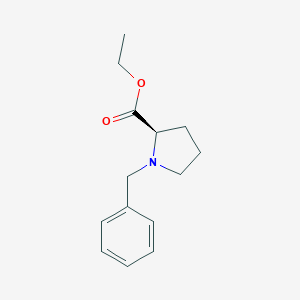
2-(ethylamino)-6-fluoro-1H-pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(ethylamino)-6-fluoro-1H-pyrimidin-4-one is a chemical compound that belongs to the class of pyrimidine derivatives. It is a potent inhibitor of protein kinase B (PKB), also known as Akt, which is a key regulator of cell growth, survival, and metabolism. PKB is overexpressed and activated in many types of cancer, making it an attractive target for cancer therapy. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-(ethylamino)-6-fluoro-1H-pyrimidin-4-one will be discussed in
Wirkmechanismus
The mechanism of action of 2-(ethylamino)-6-fluoro-1H-pyrimidin-4-one involves the inhibition of PKB/2-(ethylamino)-6-fluoro-1H-pyrimidin-4-one activity. PKB/2-(ethylamino)-6-fluoro-1H-pyrimidin-4-one is a serine/threonine kinase that plays a critical role in cell survival, proliferation, and metabolism. It is activated by various growth factors and cytokines, leading to the phosphorylation of downstream targets involved in cell growth and survival. 2-(Ethylamino)-6-fluoro-1H-pyrimidin-4-one binds to the ATP-binding site of PKB/2-(ethylamino)-6-fluoro-1H-pyrimidin-4-one, preventing its phosphorylation and activation. This leads to the inhibition of downstream signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
2-(Ethylamino)-6-fluoro-1H-pyrimidin-4-one has been shown to have several biochemical and physiological effects. It inhibits the phosphorylation of PKB/2-(ethylamino)-6-fluoro-1H-pyrimidin-4-one and its downstream targets involved in cell growth and survival. It induces cell cycle arrest and apoptosis in cancer cells. It also enhances the anticancer activity of other chemotherapeutic agents. However, the compound may also have off-target effects on other kinases and signaling pathways, leading to potential side effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(ethylamino)-6-fluoro-1H-pyrimidin-4-one in lab experiments include its potent inhibition of PKB/2-(ethylamino)-6-fluoro-1H-pyrimidin-4-one activity, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its potential to enhance the anticancer activity of other chemotherapeutic agents. However, the compound may have off-target effects on other kinases and signaling pathways, leading to potential side effects. It may also require further optimization for improved pharmacokinetic and pharmacodynamic properties.
Zukünftige Richtungen
There are several future directions for the research and development of 2-(ethylamino)-6-fluoro-1H-pyrimidin-4-one. These include:
1. Optimization of the synthesis method for improved yield and purity.
2. Development of analogs with improved pharmacokinetic and pharmacodynamic properties.
3. Investigation of the compound's potential as a therapeutic agent for other diseases, such as diabetes and neurodegenerative disorders.
4. Evaluation of the compound's efficacy in preclinical and clinical trials for cancer therapy.
5. Identification of biomarkers for patient selection and monitoring of treatment response.
6. Investigation of the compound's potential as a radiosensitizer for cancer therapy.
7. Exploration of the compound's mechanism of action and potential off-target effects.
Conclusion:
2-(Ethylamino)-6-fluoro-1H-pyrimidin-4-one is a potent inhibitor of PKB/2-(ethylamino)-6-fluoro-1H-pyrimidin-4-one activity with potential as an anticancer agent. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of the compound are needed to fully understand its potential as a therapeutic agent for cancer and other diseases.
Synthesemethoden
The synthesis of 2-(ethylamino)-6-fluoro-1H-pyrimidin-4-one involves the reaction of 2-chloro-6-fluoropyrimidine with ethylamine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or N-methylpyrrolidone at elevated temperature. The crude product is then purified by column chromatography or recrystallization to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
2-(Ethylamino)-6-fluoro-1H-pyrimidin-4-one has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and pancreatic cancer cells. The compound induces cell cycle arrest and apoptosis in cancer cells by inhibiting the PI3K/2-(ethylamino)-6-fluoro-1H-pyrimidin-4-one/mTOR signaling pathway. It also enhances the anticancer activity of other chemotherapeutic agents, such as cisplatin and doxorubicin.
Eigenschaften
CAS-Nummer |
184648-50-8 |
|---|---|
Produktname |
2-(ethylamino)-6-fluoro-1H-pyrimidin-4-one |
Molekularformel |
C6H8FN3O |
Molekulargewicht |
157.15 g/mol |
IUPAC-Name |
2-(ethylamino)-4-fluoro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H8FN3O/c1-2-8-6-9-4(7)3-5(11)10-6/h3H,2H2,1H3,(H2,8,9,10,11) |
InChI-Schlüssel |
NFPWRQFHERSNRX-UHFFFAOYSA-N |
Isomerische SMILES |
CCNC1=NC(=O)C=C(N1)F |
SMILES |
CCNC1=NC(=CC(=O)N1)F |
Kanonische SMILES |
CCNC1=NC(=O)C=C(N1)F |
Synonyme |
4(1H)-Pyrimidinone,2-(ethylamino)-6-fluoro-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4-[1,2,3]Thiadiazol-4-Yl-Phenyl)-Acetonitrile](/img/structure/B66879.png)
![Prop-2-en-1-yl [2-(methylamino)ethyl]carbamate](/img/structure/B66880.png)







![(S)-4-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)morpholine](/img/structure/B66907.png)


